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Efficacy and Safety Profile Comparison

The table below summarizes key efficacy and safety data from clinical trials for ALK inhibitors used in the

first-line treatment of ALK-positive NSCLC.

ALK
Inhibitor

Generation
Trial
Name

mPFS
(months)

HR vs
Crizotinib

Intracranial
ORR

Common
Adverse Events
(Grade 1-2)

Ensartinib Second eXalt3 [1]
[2]

25.8 [1] 0.51 [1] ~64-70% [1] Rash, nausea,
pruritus, vomiting,

elevated
transaminases [1]

Alectinib Second ALEX [3]
[2]

34.8 [3] 0.43 [2] ~64% [4] Constipation,
fatigue, myalgia

[3]

Brigatinib Second ALTA-1L

[2]

24.0 [2] 0.48 [2] ~64-67% [4]

[3]

Nausea,

diarrhea,
hypertension [3]

Smolecule
Reliability Assessment & Statistical Comparison

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 1 / 6 Tech Support

https://www.smolecule.com/products/s549071?utm_src=pdf-body
https://www.smolecule.com/products/s549071?utm_src=pdf-interest
https://www.medrxiv.org/content/10.1101/2025.06.02.25328724v1.full-text
https://www.frontiersin.org/journals/oncology/articles/10.3389/fonc.2025.1566816/full
https://www.medrxiv.org/content/10.1101/2025.06.02.25328724v1.full-text
https://www.medrxiv.org/content/10.1101/2025.06.02.25328724v1.full-text
https://www.medrxiv.org/content/10.1101/2025.06.02.25328724v1.full-text
https://www.medrxiv.org/content/10.1101/2025.06.02.25328724v1.full-text
https://www.ncoda.org/news/advances-in-alk-inhibition-in-non-small-cell-lung-cancer/
https://www.frontiersin.org/journals/oncology/articles/10.3389/fonc.2025.1566816/full
https://www.ncoda.org/news/advances-in-alk-inhibition-in-non-small-cell-lung-cancer/
https://www.frontiersin.org/journals/oncology/articles/10.3389/fonc.2025.1566816/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC12514014/
https://www.ncoda.org/news/advances-in-alk-inhibition-in-non-small-cell-lung-cancer/
https://www.frontiersin.org/journals/oncology/articles/10.3389/fonc.2025.1566816/full
https://www.frontiersin.org/journals/oncology/articles/10.3389/fonc.2025.1566816/full
https://www.frontiersin.org/journals/oncology/articles/10.3389/fonc.2025.1566816/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC12514014/
https://www.ncoda.org/news/advances-in-alk-inhibition-in-non-small-cell-lung-cancer/
https://www.ncoda.org/news/advances-in-alk-inhibition-in-non-small-cell-lung-cancer/
https://www.smolecule.com/products/s549071?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


ALK
Inhibitor

Generation
Trial
Name

mPFS
(months)

HR vs
Crizotinib

Intracranial
ORR

Common
Adverse Events
(Grade 1-2)

Lorlatinib Third CROWN
[3] [2]

Not
Reached

(60% at 3
yrs) [3]

0.28 [2] ~82% [3] Hyperlipidemia,
edema, weight

gain,
neurocognitive

effects [3]

Crizotinib First PROFILE

1014 [3]
[2]

10.9 [3] [2] (Reference) ~21-33% [3] Vision disorders,

GI effects,
elevated

transaminases [3]

Key Comparative Insights:

Systemic Efficacy: In indirect comparisons, lorlatinib shows the most favorable hazard ratio (HR)
for progression-free survival (PFS), though the difference to alectinib and ensartinib was not

statistically significant [2]. All second and third-generation inhibitors are superior to crizotinib [2].
Intracranial Efficacy: All newer TKIs have robust CNS activity. Lorlatinib demonstrates the highest

intracranial objective response rate (ORR) in the first-line setting [3]. One real-world study suggested
alectinib may have more favorable intracranial PFS compared to brigatinib post-crizotinib [4].

Safety: Safety profiles differ and can influence drug choice. Ensartinib is associated with a higher
incidence of rash, while lorlatinib has a unique profile including metabolic disturbances [1] [3].

Mechanisms and Resistance Profiles

Understanding the molecular basis for efficacy and resistance is crucial for drug development and

sequencing.

Sensitive and Resistant Mutations The table below lists common ALK resistance mutations and the

reported sensitivity of various inhibitors to them, based on cellular and clinical data [5] [6].
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ALK Mutation Crizotinib Alectinib Brigatinib Ensartinib Lorlatinib

L1196M R S S S S

G1269A R S S S S

C1156Y R S S S S

I1171N/T/S R R / S* S S S

F1174L/V R R / S* S S S

G1202R R R R R S

L1198F S - - R R

Sensitivity can be mutation-specific (e.g., I1171S may remain sensitive to alectinib) [6]. "S" denotes

sensitive, "R" denotes resistant.

Key Resistance Pathways: Resistance can be ALK-dependent (secondary mutations in the kinase domain,

like G1202R) or ALK-independent (activation of bypass signaling pathways such as EGFR, MET, or

KRAS) [5] [6]. The diagram below illustrates the mechanisms of resistance to ALK-targeted therapy.

Mechanisms of Resistance to ALK Inhibitors
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Key Experimental Protocols for Ensartinib RD

For researchers, the methodologies used to study ensartinib's properties are as important as the resulting

data.

1. UPLC-MS/MS Method for Metabolic Stability [7] This protocol is used to measure ensartinib

concentration and determine its metabolic stability in vitro.

Objective: To develop a quick, sensitive method for quantifying ensartinib in Human Liver
Microsomes (HLMs) and to investigate its metabolic stability and structural alerts for toxicity.

Equipment & Reagents: UPLC-MS/MS system; Eclipse Plus C18 column; HLMs; ensartinib and
encorafenib (internal standard) reference standards; NADPH regenerating system; mobile phase

(isocratic).
Methodology:

Sample Preparation: Incubate ensartinib with HLMs and NADPH at 37°C.
Calibration: Establish a linear calibration curve (1–3000 ng/mL).

Analysis: Use the validated UPLC-MS/MS method to quantify ensartinib depletion over time.
Data Analysis: Calculate in vitro half-life (t1/2) and intrinsic clearance (Clint).

Key Findings: The method was validated per US-FDA standards. Ensartinib's in vitro t1/2 was 19.29

min with a Clint of 42.03 mL min-1 kg-1. In silico analysis suggested that modifying the dichlorophenyl

or piperazine rings could improve metabolic stability [7].

2. PBPK Modeling for Drug-Drug Interactions (DDI) [8] This protocol predicts the DDI risk of

ensartinib as a time-dependent CYP3A inhibitor.

Objective: To develop and verify a Physiologically Based Pharmacokinetic (PBPK) model for
ensartinib and use it to predict its interaction with typical CYP450 substrates.

Data Inputs: In vitro data (IC50 shift assays for CYP enzymes), clinical pharmacokinetic data from

single- and multiple-dose studies.
Methodology:

Model Development: Input in vitro and physicochemical data into a PBPK platform (e.g.,
Simcyp).

Model Verification: Verify the model by simulating clinical PK studies and comparing predicted
vs. observed plasma concentration-time profiles.

DDI Prediction: Use the verified model to simulate co-administration of ensartinib with CYP3A
substrates (e.g., midazolam, simvastatin).

Key Findings: The PBPK model was successfully developed and verified. Simulations indicated
ensartinib is a strong time-dependent CYP3A inhibitor. The greatest DDI was predicted with

simvastatin (AUC increase 29.3-fold), suggesting a high risk for clinically relevant interactions [8].
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Research and Development Contexts

Novel Therapeutic Settings: Ensartinib is being explored beyond the metastatic setting. A Phase III
trial (ELEVATE) presented at ESMO 2025 showed promising 24-month disease-free survival (86.4%)

as an adjuvant therapy for resected stage Ib-IIIb NSCLC [9]. A case report also documented its
successful use as a neoadjuvant therapy, enabling surgery in a stage IIIA patient [10].

The Competitive Landscape: The ALK inhibitor market is competitive and evolving. Alectinib, with its
established profile and Roche's commercial strength, is a dominant first-line agent. Lorlatinib shows

superior efficacy, particularly in the CNS, but its toxicity profile may limit first-line use. Next-generation
inhibitors like neladalkib are in development [9] [3].
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[https://www.smolecule.com/products/b549071#ensartinib-second-generation-alk-inhibitor-

comparison]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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